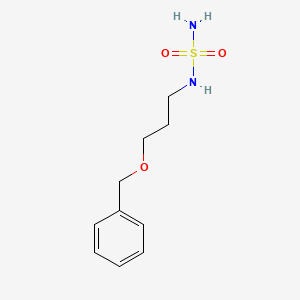![molecular formula C7H14N2O B8465359 (1R,5S)-7-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B8465359.png)
(1R,5S)-7-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-7-Methyl-3-oxa-7,9-diazabicyclo[331]nonane is a bicyclic compound characterized by its unique structure, which includes an oxygen and two nitrogen atoms within its bicyclo[331]nonane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S)-7-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane can be achieved through various synthetic routes. One common method involves the reaction between carvone and ethyl acetoacetate under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: (1R,5S)-7-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
(1R,5S)-7-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1R,5S)-7-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Comparison: Compared to these similar compounds, (1R,5S)-7-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is unique due to its specific substitution pattern and the presence of a methyl group.
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
7-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H14N2O/c1-9-2-6-4-10-5-7(3-9)8-6/h6-8H,2-5H2,1H3 |
Clave InChI |
OSIZSRFJZJVILD-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2COCC(C1)N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B8465281.png)
![2-({2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl}sulfanyl)ethan-1-ol](/img/structure/B8465283.png)
![1-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-2-phenylethan-1-one](/img/structure/B8465310.png)
![tert-butyl 4-[1-methoxy-3-(2-nitrophenyl)-1-oxopropan-2-yl]piperazine-1-carboxylate](/img/structure/B8465322.png)



![3-(Chloromethyl)-5-methylbenzo[b]thiophene](/img/structure/B8465350.png)




![tert-butyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-4-ylcarbamate](/img/structure/B8465377.png)
